

An In-depth Technical Guide to 5-(Aminomethyl)piperidin-2-one

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Compound of Interest

Compound Name: 5-(Aminomethyl)piperidin-2-one

Cat. No.: B1337409

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Aminomethyl)piperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Structure

5-(Aminomethyl)piperidin-2-one, a derivative of piperidinone, is characterized by a six-membered lactam ring substituted with an aminomethyl group at the 5-position.

Chemical Structure:

CAS Number: 339182-26-2[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of **5-(Aminomethyl)piperidin-2-one**. While experimental spectroscopic data is not widely published, expected spectral characteristics are provided based on the analysis of its chemical structure and data from similar compounds.

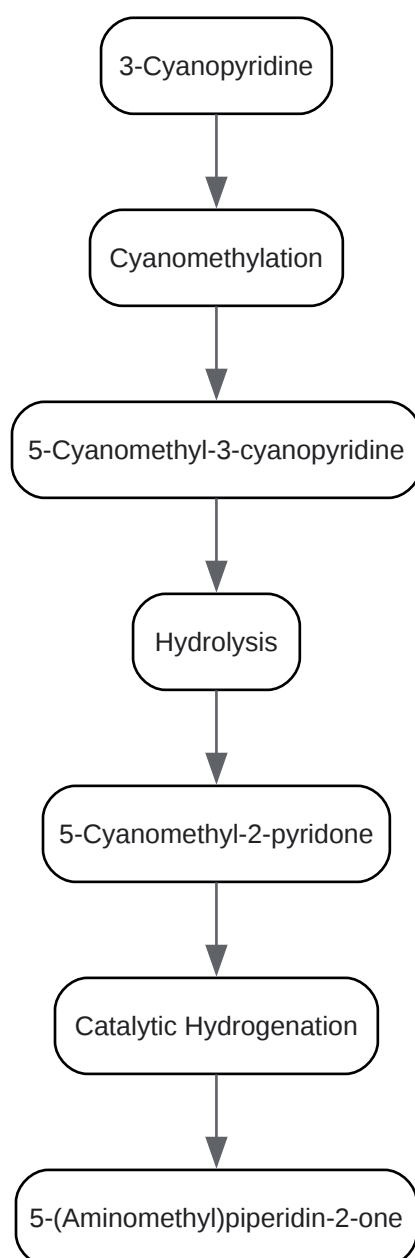
Property	Value	Reference
Molecular Formula	C6H12N2O	[4]
Molecular Weight	128.17 g/mol	[4]
IUPAC Name	5-(aminomethyl)piperidin-2-one	[4]
Physical Form	Solid	[2]
Storage Temperature	Refrigerator	[2]
Solubility	Expected to be soluble in water and polar organic solvents. Dihydrochloride salts of similar compounds show enhanced aqueous solubility. [5]	N/A
Predicted ¹ H NMR	Signals expected for -CH2-NH2, ring protons, and the -NH- proton of the lactam.	N/A
Predicted ¹³ C NMR	Signals for the carbonyl carbon, and the five distinct carbon atoms of the piperidine ring and the aminomethyl group are anticipated.	N/A
Predicted IR Spectrum	Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II) are expected.	N/A
Predicted Mass Spectrum	The molecular ion peak [M] ⁺ is expected at m/z 128.10.	N/A

Synthesis of 5-(Aminomethyl)piperidin-2-one

A specific, detailed experimental protocol for the synthesis of **5-(Aminomethyl)piperidin-2-one** is not readily available in published literature. However, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of substituted piperidinones. One such approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **5-(Aminomethyl)piperidin-2-one** from 3-cyanopyridine.



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Caption: Proposed synthetic workflow for **5-(Aminomethyl)piperidin-2-one**.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential multi-step synthesis of **5-(Aminomethyl)piperidin-2-one**.

Step 1: Synthesis of 5-Cyanomethyl-2-pyridone

- **Cyanomethylation of 3-Cyanopyridine:** 3-Cyanopyridine is first converted to a dihydropyridine intermediate, which is then reacted with a cyanomethylating agent. Subsequent oxidation would yield 5-cyanomethyl-3-cyanopyridine.
- **Selective Hydrolysis:** The 3-cyano group of 5-cyanomethyl-3-cyanopyridine can be selectively hydrolyzed to a carboxylic acid, followed by decarboxylation and tautomerization to yield 5-cyanomethyl-2-pyridone.

Step 2: Catalytic Hydrogenation to **5-(Aminomethyl)piperidin-2-one**

- **Reaction Setup:** In a high-pressure reactor, dissolve 5-cyanomethyl-2-pyridone in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-based catalyst.
- **Hydrogenation:** The reactor is sealed and purged with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.
- **Work-up and Purification:** After cooling and releasing the pressure, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield **5-(Aminomethyl)piperidin-2-one**.

Potential Applications in Drug Development

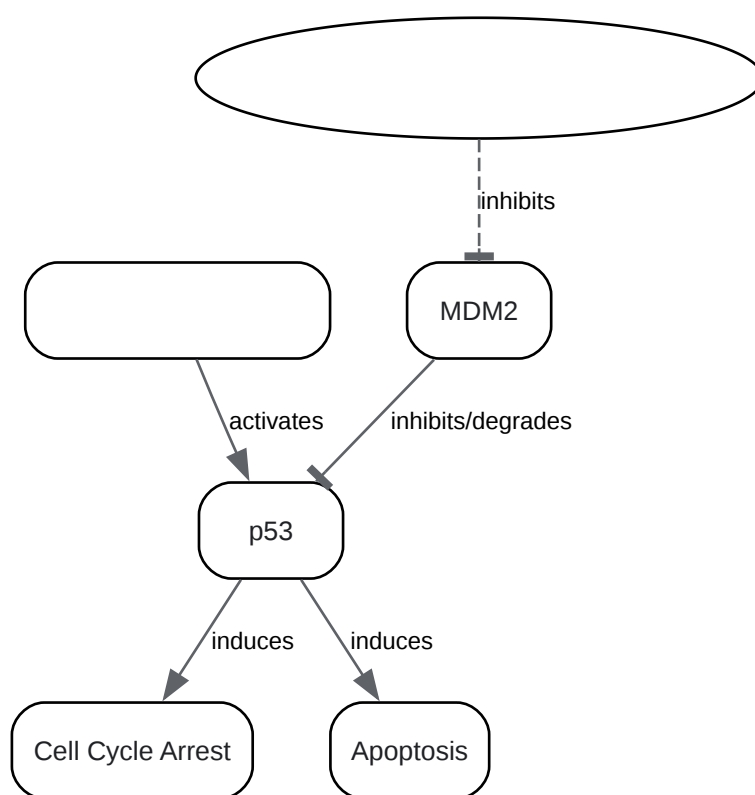
While specific biological activities for **5-(Aminomethyl)piperidin-2-one** are not extensively documented, the piperidinone scaffold is a recognized pharmacophore in several classes of

therapeutic agents. This suggests potential areas of investigation for this compound.

Inhibition of the MDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[6] In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[6] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions and are a promising strategy in cancer therapy.[6][7] Several potent and selective inhibitors of the MDM2-p53 interaction are based on the piperidinone scaffold.[6]

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting the point of intervention for piperidinone-based inhibitors.



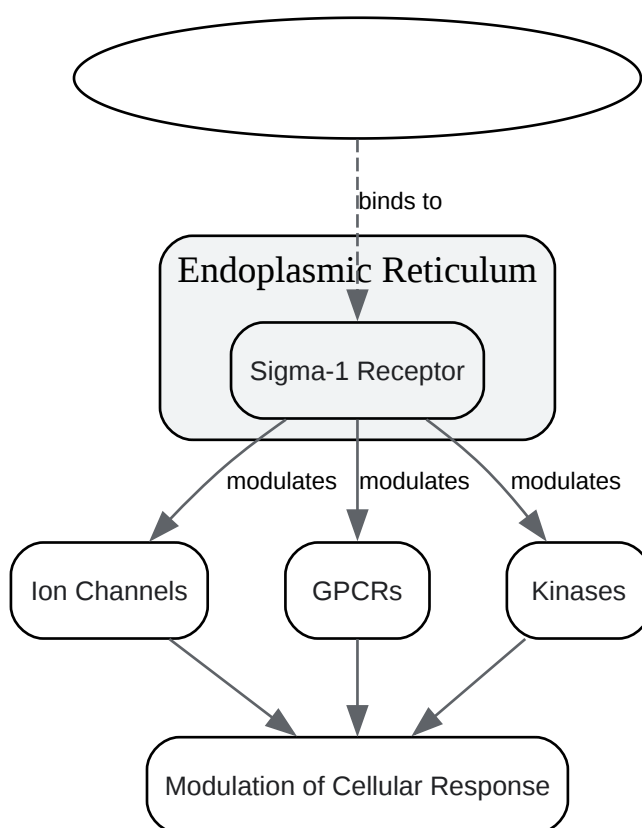
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Caption: The p53 signaling pathway and potential inhibition by **5-(Aminomethyl)piperidin-2-one**.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and kinase signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.[9] The piperidine moiety is a common structural feature in many high-affinity sigma-1 receptor ligands.[8][9][10][11]

The diagram below depicts the cellular role of the sigma-1 receptor and how a piperidine-containing ligand could modulate its activity.



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Caption: Modulation of the Sigma-1 receptor by a potential piperidine-based ligand.

Conclusion

5-(Aminomethyl)piperidin-2-one is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuroscience. While specific

experimental data for this molecule is limited, this guide provides a framework for its synthesis and outlines promising avenues for future research based on the well-established roles of the piperidinone scaffold in drug development. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

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